molecular formula C19H15N3O2 B1348643 2,2'-(Methylimino)diquinolin-8-ol CAS No. 65165-14-2

2,2'-(Methylimino)diquinolin-8-ol

Cat. No. B1348643
CAS RN: 65165-14-2
M. Wt: 317.3 g/mol
InChI Key: MOWSBSPBYZOYAQ-UHFFFAOYSA-N
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Description

“2,2’-(Methylimino)diquinolin-8-ol”, also known as MDQ, is a heterocyclic compound1. It has a molecular formula of C19H15N3O221 and an average mass of 317.341 Da2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2,2’-(Methylimino)diquinolin-8-ol”. However, it’s worth noting that it’s available for purchase for research and development purposes13.



Molecular Structure Analysis

The molecular structure of “2,2’-(Methylimino)diquinolin-8-ol” is characterized by its molecular formula C19H15N3O221. However, detailed structural analysis such as bond lengths, angles, and conformation are not readily available in the search results.



Chemical Reactions Analysis

Specific chemical reactions involving “2,2’-(Methylimino)diquinolin-8-ol” are not available in the search results. Further research or experimental data would be needed to provide a comprehensive analysis of its chemical reactivity.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2’-(Methylimino)diquinolin-8-ol” are not explicitly mentioned in the search results. The molecular formula is C19H15N3O221, and the average mass is 317.341 Da2.


Scientific Research Applications

Sensing and Detection Technologies

A biomimetic analogue of microbial siderophore, featuring 8-hydroxyquinoline groups, has been developed for potential applications in chemical and biological fields. This compound acts as a pH-dependent fluorescent sensor, demonstrating OFF–ON–OFF type fluorescence under varying pH conditions due to photoinduced intramolecular electron transfer. Such materials are invaluable for environmental monitoring and biological applications where precise pH measurements are crucial (Akbar, Baral, & Kanungo, 2015).

Corrosion Inhibition

Research on 8-hydroxyquinoline derivatives has revealed their effectiveness as corrosion inhibitors for metals in acidic environments. These compounds interact with metal surfaces to form protective layers, significantly reducing corrosion rates. Their efficiency is often linked to the structure and concentration of the molecule, demonstrating the potential for these materials in industrial applications to extend the lifespan of metal components (Faydy et al., 2020).

Organic Light Emitting Diodes (OLEDs)

The study of tris(8-hydroxyquinoline)aluminum(III), Alq3, highlights its use in OLEDs for electron transport and as an emitting layer. Investigations into the lowest singlet excited state of Alq3 provide insights into its electronic transitions and geometric shifts upon excitation, laying the groundwork for the development of more efficient light-emitting materials (Halls & Schlegel, 2001).

Catalytic Activities

Cobalt(III)-catalyzed reactions have been employed for the alkylation of 8-methylquinolines with maleimides, showcasing the high reactivity and selectivity of these processes. Such catalytic activities are essential for synthesizing pharmaceuticals and natural products, demonstrating the versatility of quinoline derivatives in facilitating complex chemical transformations (Chen et al., 2018).

Metal Complexation and Luminescence

Studies on metal complexes of 8-hydroxyquinoline derivatives have explored their structural and luminescence properties. These complexes exhibit diverse coordination geometries and luminescent behaviors, useful in the development of sensors, imaging agents, and light-emitting materials. The ability to tailor the luminescent properties through metal complexation opens avenues for novel applications in materials science and bioimaging (Chen, Yan, Pan, Fan, Zhang, Yin, Hou, Wu, Jiang, & Su, 2015).

Safety And Hazards

Safety Data Sheets (SDS) for “2,2’-(Methylimino)diquinolin-8-ol” are available567. These documents provide information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product. It’s important to refer to the SDS for detailed safety and handling information.


Future Directions

“2,2’-(Methylimino)diquinolin-8-ol” has been extensively researched for its various applications in different fields1. However, the specific future directions for this compound are not mentioned in the search results.


Please note that this analysis is based on the available search results and may not cover all aspects of “2,2’-(Methylimino)diquinolin-8-ol”. For a more comprehensive understanding, further research and analysis would be required.


properties

IUPAC Name

2-[(8-hydroxyquinolin-2-yl)-methylamino]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-22(16-10-8-12-4-2-6-14(23)18(12)20-16)17-11-9-13-5-3-7-15(24)19(13)21-17/h2-11,23-24H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWSBSPBYZOYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=C(C=CC=C2O)C=C1)C3=NC4=C(C=CC=C4O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350935
Record name 2,2'-(Methylazanediyl)di(quinolin-8-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(Methylimino)diquinolin-8-ol

CAS RN

65165-14-2
Record name 2,2'-(Methylazanediyl)di(quinolin-8-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-2,2'-imino-di(8-quinolinol)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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